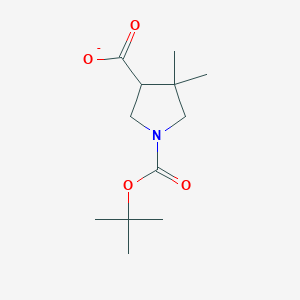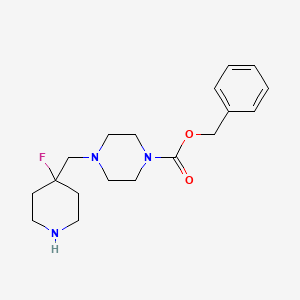
Benzyl 4-((4-fluoropiperidin-4-yl)methyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-((4-fluoropiperidin-4-yl)methyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H26FN3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((4-fluoropiperidin-4-yl)methyl)piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-((4-fluoropiperidin-4-yl)methyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-((4-fluoropiperidin-4-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Benzyl 4-((4-fluoropiperidin-4-yl)methyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the biological activity of piperazine derivatives.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mécanisme D'action
The mechanism of action of Benzyl 4-((4-fluoropiperidin-4-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity to its target, thereby increasing its potency. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylpiperazine: A stimulant with similar structural features but different pharmacological properties.
N-Boc-piperazine: A common protecting group in organic synthesis with similar piperazine core structure.
4-Fluoropiperidine: Shares the fluorinated piperidine ring but lacks the piperazine and benzyl groups.
Uniqueness
Benzyl 4-((4-fluoropiperidin-4-yl)methyl)piperazine-1-carboxylate is unique due to the combination of the benzyl, fluoropiperidine, and piperazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C18H26FN3O2 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
benzyl 4-[(4-fluoropiperidin-4-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26FN3O2/c19-18(6-8-20-9-7-18)15-21-10-12-22(13-11-21)17(23)24-14-16-4-2-1-3-5-16/h1-5,20H,6-15H2 |
Clé InChI |
WSXSMPLWSGVMBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CN2CCN(CC2)C(=O)OCC3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


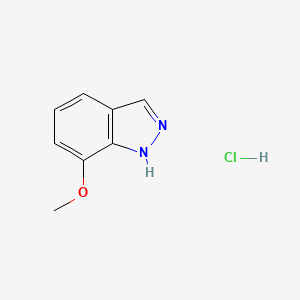
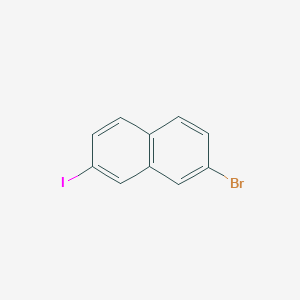

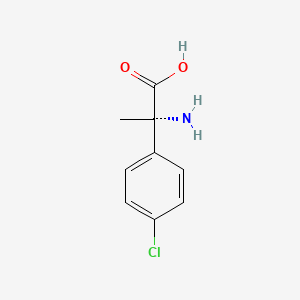
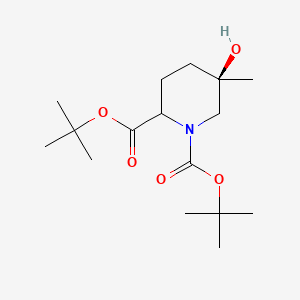
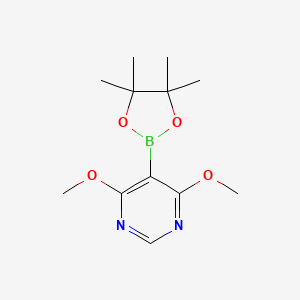
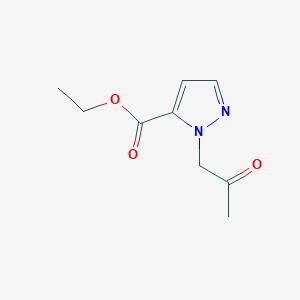
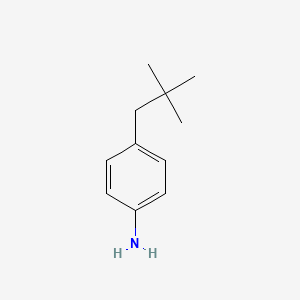
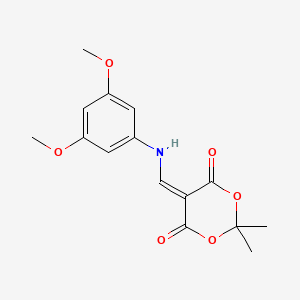
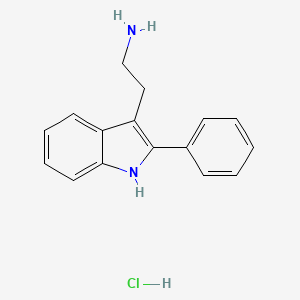

![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)

